2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane
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Overview
Description
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane is a heterocyclic organic compound belonging to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of ethyl, methyl, and phenyl groups attached to the dioxolane ring imparts unique chemical properties to this compound.
Preparation Methods
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with diols. The typical synthetic route involves the reaction of a carbonyl compound (such as an aldehyde or ketone) with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst like toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a protecting group, it forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during synthetic processes . The stability and reactivity of the compound are influenced by the presence of the ethyl, methyl, and phenyl groups, which can affect its interaction with other molecules .
Comparison with Similar Compounds
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity due to the ring size.
2-Methyl-4-phenyl-1,3-dioxolane: A compound with a similar structure but lacking the ethyl group, which may affect its stability and reactivity.
2-Ethyl-4-methyl-1,3-dioxolane: Another analog with a different substitution pattern, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
113311-04-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-3-12(2)13-9-11(14-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
JUXQOKNASKNRNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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